molecular formula C14H15FN2O4 B11069848 methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate

methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate

Cat. No.: B11069848
M. Wt: 294.28 g/mol
InChI Key: QQCCADSDGUEEBP-UHFFFAOYSA-N
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Description

Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methylglycinate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and subsequent modulation of gene transcription.

Comparison with Similar Compounds

Methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in research and industry.

Properties

Molecular Formula

C14H15FN2O4

Molecular Weight

294.28 g/mol

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-methylamino]acetate

InChI

InChI=1S/C14H15FN2O4/c1-16(8-13(19)21-2)11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11H,7-8H2,1-2H3

InChI Key

QQCCADSDGUEEBP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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